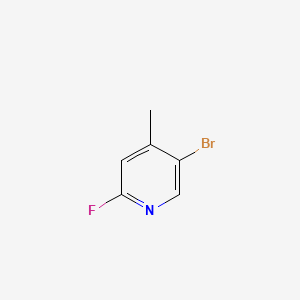

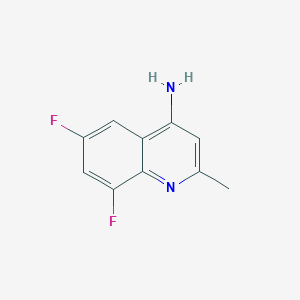

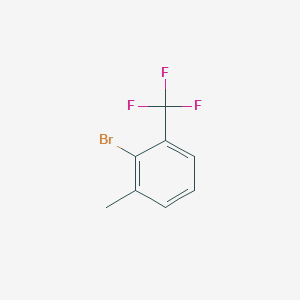

5-ブロモ-2-フルオロ-4-メチルピリジン

概要

説明

5-Bromo-2-fluoro-4-methylpyridine (5-BFM) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile compound that can be used as a starting material for various synthetic pathways, as a reagent in organic synthesis, and as a tool for studying biochemical and physiological processes. This article provides an overview of 5-BFM, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

科学的研究の応用

有機合成

5-ブロモ-2-フルオロ-4-メチルピリジン: は、有機合成における貴重な中間体です。そのユニークな構造により、選択的な官能基化が可能になり、複雑な分子の構築に最適です。 例えば、パラジウム触媒カップリング反応によってさまざまな置換基を導入でき、さまざまな有機化合物の合成を支援します .

医薬品研究

医薬品研究では、この化合物は医薬品候補の合成のためのビルディングブロックとして役立ちます。 そのブロモ基とフルオロ基は、医薬品化学において、キナーゼ阻害剤やGPCR標的薬などの潜在的な治療効果を持つ新しい化学物質を創製するために特に有用です .

農薬開発

ハロゲン、特にフッ素を有機化合物に導入すると、活性と安定性が向上した農薬が得られることがよくあります。5-ブロモ-2-フルオロ-4-メチルピリジンは、特性が向上した新しい殺虫剤や除草剤の開発に使用できます .

材料科学

ハロゲン化ピリジンは、高度な材料における主要な構成要素として知られています。 この化合物は、有機半導体の設計や、ガス貯蔵、分離、触媒などの用途を持つ金属有機構造体(MOF)における配位子として利用できます .

分析化学

標準物質または参照物質として、5-ブロモ-2-フルオロ-4-メチルピリジンは、HPLCや質量分析法などの分析方法で使用して、複雑な混合物中の関連物質を同定または定量できます。これは、さまざまな産業における品質管理に不可欠です .

フッ素化学研究

フッ素原子の存在により、この化合物はフッ素化が化学反応性と安定性に与える影響を研究するための興味深い対象となります。 研究者は、その反応性パターンを調べ、新しいフッ素化方法を開発したり、生物活性分子のフッ素化アナログを合成したりすることができます .

-labeled compounds for PET imaging. .環境科学

この化合物は金属と安定な錯体を形成する可能性があるため、環境科学で、水や土壌から有害物質を検出および除去するためのセンサーや吸着剤を創製できます .

Safety and Hazards

作用機序

Target of Action

5-Bromo-2-fluoro-4-methylpyridine is primarily used as a reagent in organic synthesis . It is often involved in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organoboron reagents used in these reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, 5-Bromo-2-fluoro-4-methylpyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s fluorine atom, being a strong electron-withdrawing group, can influence the reactivity of the compound, making it less reactive than its chlorinated and brominated analogues .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-fluoro-4-methylpyridine are primarily related to the synthesis of other organic compounds . For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors play a role in modulating cellular processes like the release of pro-inflammatory cytokines .

Result of Action

The result of the action of 5-Bromo-2-fluoro-4-methylpyridine is the formation of new organic compounds through carbon–carbon bond formation . For example, it has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . The (S)-enantiomer of one such inhibitor was found to be two times more potent than the ®-enantiomer .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be affected by the choice of catalyst and the reaction conditions . Additionally, safety precautions must be taken when handling this compound due to its reactivity and potential for causing skin and eye irritation .

生化学分析

Biochemical Properties

5-Bromo-2-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The compound interacts with enzymes and proteins involved in these pathways, influencing their activity and stability.

Cellular Effects

The effects of 5-Bromo-2-fluoro-4-methylpyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the p38α mitogen-activated protein kinase, which is involved in the pathogenesis of diseases like rheumatoid arthritis and neurodegenerative disorders . This inhibition leads to altered gene expression and reduced production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 5-Bromo-2-fluoro-4-methylpyridine exerts its effects through binding interactions with specific biomolecules. It acts as an ATP-competitive inhibitor of p38α mitogen-activated protein kinase, preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-fluoro-4-methylpyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase and prolonged suppression of pro-inflammatory cytokine production.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-fluoro-4-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

5-Bromo-2-fluoro-4-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-Bromo-2-fluoro-4-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy . The compound’s distribution patterns are essential for understanding its therapeutic potential and optimizing its delivery to target sites.

Subcellular Localization

The subcellular localization of 5-Bromo-2-fluoro-4-methylpyridine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

5-bromo-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODFMZCBQUYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631078 | |

| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864830-16-0 | |

| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)